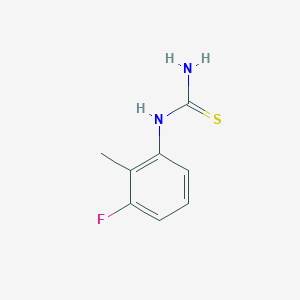
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, also known as 1-methyl-1H-pyrazol-4-yl propionitrile and abbreviated as MPPN, is a four-membered heterocyclic compound consisting of a nitrogen, two carbons and one hydrogen atom. It is a colorless liquid with a boiling point of 114°C and is insoluble in water. MPPN has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
科学的研究の応用
MPPN has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. It has been used as a precursor for the synthesis of several drugs, such as 4-methylpyrazole-3-carboxylic acid, a potential antipsychotic agent, and 4-methylpyrazole-3-carboxamide, a potential anti-inflammatory agent. In materials science, MPPN has been used as a precursor for the synthesis of polymers, such as poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile) and poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile-co-vinyl acetate). In biochemistry, MPPN has been used as a substrate for the enzymatic synthesis of a variety of compounds, including chiral amines, amino acids, and peptides.
作用機序
The mechanism of action of MPPN is largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPN are largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
実験室実験の利点と制限
The advantages of using MPPN in lab experiments include its low cost and availability, its ability to act as a substrate for enzymes involved in the synthesis of various compounds, and its potential to act as a nucleophile. The limitations of using MPPN in lab experiments include its tendency to form byproducts and its potential to react with other compounds to form new products.
将来の方向性
Some potential future directions for research involving MPPN include the development of new synthetic methods for the compound, the investigation of its potential applications in medicinal chemistry and materials science, and the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and to identify potential new uses for it.
合成法
MPPN can be synthesized by two methods: the first involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxylic acid with propionitrile in the presence of a catalytic amount of sodium hydroxide, and the second involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxaldehyde with propionitrile in the presence of a catalytic amount of sodium hydroxide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves the reaction of 1-methyl-1H-pyrazole with propionitrile in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole", "propionitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add propionitrile to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Characterize the product using suitable analytical techniques." ] } | |
CAS番号 |
1249609-23-1 |
製品名 |
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile |
分子式 |
C7H9N3 |
分子量 |
135.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



